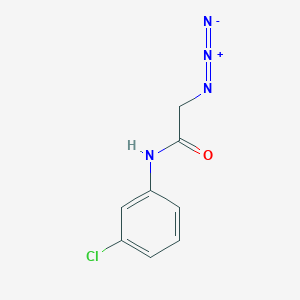

2-azido-N-(3-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXOUTZJXGKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Azido N 3 Chlorophenyl Acetamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent reaction for 2-azido-N-(3-chlorophenyl)acetamide. It is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with exceptional efficiency and selectivity nih.gov.

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies to elucidate the nature of the catalytically active species and the key intermediates involved organic-chemistry.orgugent.be. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate (B8700270) beilstein-journals.org.

The catalytic cycle is understood to proceed through several key steps organic-chemistry.orgacs.org:

Formation of a Copper-Acetylide: The first step involves the interaction of the copper(I) catalyst with a terminal alkyne to form a copper(I)-acetylide complex. This activation of the alkyne is crucial for the subsequent steps wikipedia.org.

Coordination and Cyclization: The organic azide (B81097), in this case, this compound, then coordinates to the copper-acetylide intermediate. This brings the two reactive partners into proximity, facilitating a cycloaddition event. Quantum mechanical studies suggest a stepwise process where a pre-reactive complex forms between the negatively charged nitrogen of the azide and the positively charged copper of the acetylide, guiding the reactants into a favorable geometry for the reaction organic-chemistry.org. This leads to the formation of a six-membered copper-containing ring intermediate acs.org.

Rearrangement and Protonolysis: This intermediate then rearranges and, following protonolysis, collapses to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle acs.org.

While early proposals considered a mononuclear copper catalyst, more recent and sophisticated investigations point towards a dinuclear or even polynuclear copper mechanism being kinetically favored, especially in the absence of strong coordinating ligands ugent.bewikipedia.orgwikipedia.org. Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in detecting di- and tri-copper acetylide and triazolide intermediates, suggesting that multiple pathways can operate depending on the reaction conditions and ligand environment wikipedia.org.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted product nih.govbeilstein-journals.org. This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism and is a primary reason for the reaction's widespread adoption nih.gov.

For a substrate like this compound, this means that its reaction with any terminal alkyne (R-C≡CH) will predictably form a single product: a 1-( (N-(3-chlorophenyl)acetamido)methyl)-4-substituted-1H-1,2,3-triazole.

The scope of the CuAAC reaction is remarkably broad, tolerating a vast array of functional groups in both the azide and alkyne coupling partners organic-chemistry.orgnih.gov. This compatibility extends to amides, esters, ethers, and various protecting groups, making it an ideal ligation strategy for complex molecule synthesis beilstein-journals.org. The reaction's robustness allows for the synthesis of diverse libraries of 1,2,3-triazole derivatives from azidoacetamides by simply varying the alkyne component chem-station.com. This versatility has been exploited in numerous fields, including drug discovery, bioconjugation, and materials science nih.govnih.gov.

Significant research has focused on optimizing the CuAAC reaction to enhance its rate, efficiency, and applicability, particularly in challenging contexts like bioconjugation youtube.com. Key areas of optimization for reactions involving this compound include the choice of catalyst, ligands, and solvents.

Catalytic System: The standard system uses a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) beilstein-journals.org. However, direct use of Cu(I) salts like copper(I) iodide (CuI) is also common, though CuI can sometimes lead to the formation of 5-iodotriazole byproducts beilstein-journals.org. The choice of copper source can influence reaction outcomes, with CuI often affording near-complete conversion nih.gov.

Ligands: The use of accelerating ligands is crucial. These ligands coordinate to the copper(I) ion, stabilizing it against disproportionation and oxidation while increasing the catalytic activity. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the first widely adopted ligands beilstein-journals.org. Subsequently, a variety of other ligands, including derivatives of 2,2′-bipyridine, 1,10-phenanthroline, and water-soluble phosphines like THPTA, have been developed to further accelerate the reaction and protect sensitive substrates from copper-mediated damage youtube.com. Using at least five equivalents of a ligand relative to the copper catalyst is often recommended to protect biomolecules from oxidative side reactions.

Reaction Conditions: The reaction is typically performed at room temperature in a variety of solvents, often including water-alcohol mixtures which are advantageous for their low cost and environmental impact beilstein-journals.orgnih.gov. Optimization studies have explored parameters such as catalyst loading, temperature, and solvent systems. For instance, varying the amount of CuI has shown that a 0.5 mole % loading can provide optimal efficiency in certain systems chem-station.com. The use of supported catalysts, such as copper nanoparticles on graphene oxide or within metal-organic frameworks (MOFs), has also been explored to facilitate catalyst recovery and reuse, although this may require higher temperatures or longer reaction times.

| Catalyst System Component | Role/Function | Common Examples | Key Considerations |

| Copper Source | Provides the active Cu(I) catalyst | CuSO₄ + reductant; CuI; [Cu(PPh₃)₂]NO₃ | In situ reduction of Cu(II) is convenient; CuI can be very efficient but may lead to side products beilstein-journals.orgnih.gov. |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate | Standard choice, but can generate reactive oxygen species, a concern in bioconjugation. |

| Ligand | Accelerates reaction, stabilizes Cu(I) | TBTA, THPTA, Bathophenanthroline derivatives | Protects catalyst from oxidation and can prevent substrate damage youtube.com. |

| Solvent | Medium for the reaction | t-BuOH/H₂O, THF, DMF, MeCN, Water | Water-based systems are common and "green"; solvent choice can affect reaction rate and solubility beilstein-journals.orgchem-station.com. |

Diverse Cycloaddition Reactions Beyond CuAAC

While the CuAAC reaction is the most prevalent pathway for this compound, the azide group can, in principle, participate in other cycloaddition reactions.

The 1,3-dipolar cycloaddition of an azide is not limited to alkynes. Azides can react with alkenes (olefins) to form Δ²-triazolines, which are five-membered non-aromatic heterocyclic rings. This reaction is a classic example of azide reactivity. The triazoline ring system is less stable than the aromatic triazole ring and can sometimes serve as an intermediate that undergoes further reactions, such as rearrangement or loss of dinitrogen (N₂) to form aziridines. While this represents a fundamental reaction pathway for azides, specific examples detailing the synthesis of triazolines from this compound are not prominent in the surveyed scientific literature, which focuses overwhelmingly on the highly stable 1,2,3-triazole products formed via CuAAC.

Reactivity of the Azide Moiety in Non-Cycloaddition Contexts

Beyond cycloadditions, the azide group of this compound is a versatile precursor for nitrogen-containing functional groups, primarily through reduction or rearrangement reactions.

The Staudinger reaction is a cornerstone of non-cycloaddition azide chemistry. It involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃) wikipedia.orgorganic-chemistry.org. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of N₂, a thermodynamically favorable process that drives the reaction forward, to yield an iminophosphorane (also known as an aza-ylide) wikipedia.org.

This iminophosphorane intermediate is a key branch point for further transformations:

Staudinger Reduction: In the presence of water, the iminophosphorane is readily hydrolyzed to produce a primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide) wikipedia.orgorganic-chemistry.org. For this compound, this pathway provides a mild and efficient method for its reduction to 2-amino-N-(3-chlorophenyl)acetamide . This transformation is highly valuable as it converts the azide, often used as a stable "masked" amine, into the corresponding primary amine without harsh reducing agents organic-chemistry.org. Various other reagents, such as dichloroindium hydride or nickel boride with sodium borohydride (B1222165), can also achieve the reduction of azides to amines under mild conditions organic-chemistry.org.

Aza-Wittig Reaction: The iminophosphorane intermediate can also be trapped by an electrophile, most commonly a carbonyl compound like an aldehyde or ketone. This is known as the aza-Wittig reaction wikipedia.orgyoutube.com. The reaction is analogous to the standard Wittig reaction and results in the formation of an imine, with the oxygen atom of the carbonyl being replaced by the nitrogen atom of the original azide wikipedia.org. This provides a powerful method for C=N bond formation and the synthesis of various N-heterocycles through intramolecular variants beilstein-journals.orgwikipedia.org.

Reduction of Azides to Amine Functionalities

The reduction of the azide group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion of this compound would yield 2-amino-N-(3-chlorophenyl)acetamide, a valuable building block for more complex molecules. Several methodologies can be employed for this reduction, each with its own set of advantages regarding selectivity and reaction conditions. thieme-connect.de

Common methods for the reduction of aryl and alkyl azides include catalytic hydrogenation and the Staudinger reduction. thieme-connect.deorganic-chemistry.org Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. thieme-connect.de Transfer hydrogenation offers a milder alternative, utilizing hydrogen donors like sodium borohydride in the presence of a catalyst. academie-sciences.fracademie-sciences.fr For instance, various aryl azides have been efficiently reduced to their corresponding anilines using a [Ru(p-cymene)Cl₂]₂ catalyst with sodium borohydride in an aqueous medium at room temperature, with many reactions completing in under 10 minutes. academie-sciences.fracademie-sciences.fr

The Staudinger reduction provides a very mild method for converting azides to amines, proceeding in a two-step mechanism. wikipedia.org Initially, the azide reacts with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide intermediate, which then expels nitrogen gas to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org This method is known for its high yields and tolerance of various functional groups. alfa-chemistry.com

Below is a table summarizing various reagents and conditions applicable to the reduction of the azide functionality.

Table 1: Reagents for the Reduction of Azides to Primary Amines

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temperature | A common and efficient catalytic hydrogenation method. thieme-connect.de |

| NaBH₄, [Ru(p-cymene)Cl₂]₂ | Aqueous media, Room Temperature | A rapid and efficient transfer hydrogenation method. academie-sciences.fracademie-sciences.fr |

| Triphenylphosphine (PPh₃), then H₂O | THF or Ether, then water | The Staudinger reduction, known for its mild conditions. organic-chemistry.orgwikipedia.org |

| Dichloroindium hydride (InCl₂H) | Mild conditions | Chemoselective reduction of organic azides. organic-chemistry.org |

| Tin(IV) 1,2-benzenedithiolate, NaBH₄ | Mild conditions | Catalytic system for the reduction of various azides. organic-chemistry.org |

Thermally Induced Rearrangements and Nitrogen Extrusion Reactions

Organic azides are known to undergo thermal decomposition, often leading to rearrangements and the extrusion of molecular nitrogen (N₂). While acyl azides famously undergo the Curtius rearrangement to form isocyanates, the thermal behavior of α-azido amides like this compound follows a different pathway. nih.govwikipedia.orgorganic-chemistry.org

Studies on the thermal decomposition of the related compound 2-azidoacetamide (B1653368) have shown that it does not undergo a Curtius-type rearrangement. Instead, upon heating, it primarily loses N₂ to form a transient imine intermediate (H₂NCOCH=NH). soton.ac.ukresearchgate.net This imine can then undergo further decomposition to smaller fragments such as methanimine (B1209239) (CH₂NH), isocyanic acid (HNCO), carbon monoxide (CO), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) at higher temperatures. soton.ac.ukresearchgate.net

The proposed mechanism for the initial decomposition involves the loss of dinitrogen to form a nitrene, which rapidly rearranges to the more stable imine. It is anticipated that this compound would follow a similar decomposition pathway upon heating, initiated by the extrusion of nitrogen gas. The primary product would likely be the corresponding imine, N-(3-chlorophenyl)iminoacetamide, which could then undergo further fragmentation or rearrangement depending on the specific reaction conditions.

The Curtius rearrangement, which is characteristic of acyl azides (R-CO-N₃), proceeds through a concerted mechanism involving the migration of the R group and the loss of N₂ to form an isocyanate (R-N=C=O). wikipedia.orgtaylorandfrancis.com This isocyanate can then be trapped by various nucleophiles. nih.gov Since this compound is an α-azido amide and not an acyl azide, this specific rearrangement is not expected to be the primary thermal decomposition pathway.

Transformations of the Amide Linkage

The amide bond in this compound is a robust functional group, but it can be transformed under specific conditions, allowing for further molecular diversification.

Selective Hydrolysis and Transamidation Reactions

The hydrolysis of the amide bond in this compound would cleave the molecule into 2-azidoacetic acid and 3-chloroaniline (B41212). This reaction can be achieved under either acidic or basic conditions, typically requiring heating. nih.gov

Acid-catalyzed hydrolysis: Heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water will lead to the formation of the carboxylic acid and the protonated amine (3-chloroanilinium salt).

Base-catalyzed hydrolysis: Refluxing the amide with an aqueous solution of a strong base, like sodium hydroxide (B78521), will yield the carboxylate salt (sodium 2-azidoacetate) and the free amine (3-chloroaniline). youtube.com

The mechanism of amide hydrolysis involves the nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the amide. nih.gov

Transamidation is a process where the amide group is exchanged by reacting the parent amide with a different amine. This reaction is often challenging due to the stability of the amide bond and typically requires a catalyst to activate the amide moiety. nih.gov For N-aryl amides, catalytic systems have been developed to facilitate this transformation, which could potentially be applied to this compound to replace the 3-chloroanilino group with a different amine.

N-Functionalization Strategies

N-functionalization of the amide nitrogen in this compound, such as through alkylation, presents a synthetic challenge. The amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. derpharmachemica.com

To achieve N-alkylation, the amide must first be deprotonated with a strong base to form the corresponding amide anion, which is a much more potent nucleophile. stackexchange.com Common strong bases used for this purpose include sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi). stackexchange.com Once the amide anion is generated, it can react with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution reaction to form the N-alkylated product. derpharmachemica.comacsgcipr.org The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed. stackexchange.com

Table 2: General Conditions for N-Alkylation of Secondary Amides

| Step | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) | Anhydrous THF or DMF, 0 °C to room temp. | Generate the nucleophilic amide anion. stackexchange.com |

| 2. Alkylation | Alkyl Halide (R-X) | Anhydrous THF or DMF, room temp. or heating | Introduce the alkyl group onto the nitrogen atom. derpharmachemica.com |

Reactivity of the Chlorophenyl Substituent

The 3-chlorophenyl ring in the molecule is an aromatic system that can participate in electrophilic aromatic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents: the chloro group and the acetamido group.

Aromatic Substitution Reactions on the Chlorophenyl Ring

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene (B151609) ring based on the electronic properties of the substituents already present. uci.edumasterorganicchemistry.com

-NHCOCH₃ (Acetamido group): This group is an activating, ortho-, para-director . libretexts.org The nitrogen atom can donate its lone pair of electrons into the ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making them more susceptible to electrophilic attack.

-Cl (Chloro group): This group is a deactivating, ortho-, para-director . pressbooks.publibretexts.org While it deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub

In this compound, the acetamido group is at position 1 and the chloro group is at position 3. The directing effects of these two groups must be considered together. The powerful ortho-, para-directing effect of the acetamido group will dominate. youtube.com Therefore, incoming electrophiles will be primarily directed to the positions that are ortho and para to the acetamido group.

The available positions for substitution are 2, 4, 5, and 6.

Position 2: Ortho to the acetamido group and ortho to the chloro group.

Position 4: Para to the acetamido group and ortho to the chloro group.

Position 5: Meta to the acetamido group and para to the chloro group.

Position 6: Ortho to the acetamido group and meta to the chloro group.

Considering the strong activating and directing effect of the acetamido group, electrophilic substitution is most likely to occur at positions 2, 4, and 6. The substitution at position 4 would be para to the acetamido group and ortho to the chloro group, making it a highly favored position. Substitution at position 6 would be ortho to the acetamido group. Substitution at position 2 is ortho to both groups and may experience some steric hindrance. The position meta to the strong activating group (position 5) is the least likely to be substituted.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on the Phenyl Ring | Relation to -NHCOCH₃ | Relation to -Cl | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho | Ortho | Favorable, possible steric hindrance |

| 4 | Para | Ortho | Highly Favorable |

| 5 | Meta | Para | Unfavorable |

| 6 | Ortho | Meta | Favorable |

Influence of the Chloro Group on Overall Reactivity

The primary reactive center of the molecule for many synthetic transformations is the azide (-N₃) group. The electronic pull from the 3-chloro substituent enhances the reactivity of the azide moiety. This enhanced reactivity is particularly relevant in cycloaddition reactions, a characteristic transformation pathway for azides. The electron-withdrawing nature of the chloro group, transmitted through the molecular framework, can make the azide group a more potent dipole in 1,3-dipolar cycloadditions with alkynes or other dipolarophiles, a cornerstone of "click chemistry". The azide group's ability to undergo such reactions is pivotal for the construction of more complex heterocyclic structures, such as triazoles. beilstein-journals.org

Furthermore, the electronic environment created by the chloro group can affect other potential reaction sites. The chemical reactivity of the precursor, N-aryl 2-chloroacetamide, is characterized by the facile displacement of its α-chlorine atom by various nucleophiles. researchgate.net While this chlorine is replaced by the azide in the title compound, the electron-withdrawing influence of the ring's chloro-substituent would similarly affect the electrophilicity of the α-carbon in this compound, potentially influencing reactions that involve this position.

In related amide structures, chlorine substitution has been shown to enhance molecular interactions through increased hydrophobicity and specific electronic interactions. nih.gov This suggests that the chloro group in this compound not only modulates the covalent bond-breaking and bond-forming processes but also influences its non-covalent interactions, which can be critical in various chemical environments. The conformation of the amide linkage, such as the orientation of the N-H bond relative to the chloro substituent, is also a factor in its solid-state geometry and can influence reactivity. nih.gov

Table 1: Electronic Effects of the Chloro Substituent on the Phenyl Ring

| Electronic Effect | Description | Consequence on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring and acetamide (B32628) side chain due to chlorine's high electronegativity. quora.com | Deactivates the phenyl ring towards electrophilic substitution; enhances the electrophilic character of the acetamide backbone. quora.comvaia.com |

| Resonance Effect (+R) | Donation of lone pair electrons from the chlorine atom into the π-system of the benzene ring. quora.com | Increases electron density at ortho and para positions, but is generally weaker than the -I effect for chlorine. quora.comquora.com |

| Overall Electronic Impact | The dominant -I effect makes the 3-chlorophenyl group a net electron-withdrawing moiety. quora.com | Enhances the reactivity of the distal azide group for transformations like 1,3-dipolar cycloadditions. |

Applications As a Key Intermediate in Advanced Organic Synthesis

Construction of Novel 1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, known for its diverse biological activities. beilstein-journals.orgnih.gov 2-azido-N-(3-chlorophenyl)acetamide is extensively used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, to generate a variety of 1,2,3-triazole derivatives. organic-chemistry.orgchemie-brunschwig.chsigmaaldrich.cominterchim.fr This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted triazoles. organic-chemistry.org

A primary application of this compound is in the synthesis of novel N-phenylacetamide-incorporated 1,2,3-triazoles. nih.gov In a typical synthesis, this compound is reacted with various terminal alkynes in the presence of a copper(I) catalyst. nih.govresearchgate.net This reaction is often facilitated by a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species from a copper(II) salt like CuSO₄·5H₂O. researchgate.net The resulting triazole products incorporate the N-(3-chlorophenyl)acetamide moiety, which can be further modified to explore structure-activity relationships for various biological targets. nih.govresearchgate.net

For instance, the reaction of this compound with different propargyl ethers can yield a series of 1,2,3-triazole derivatives. pharmainfo.in The general synthetic scheme involves the 1,3-dipolar cycloaddition of the azide (B81097) with the terminal alkyne, leading to the formation of the triazole ring. nih.govpharmainfo.in

Table 1: Examples of Triazole-Bearing N-Phenylacetamide Derivatives Synthesized from this compound

| Alkyne Reactant | Resulting Triazole Derivative | Catalyst System | Reference |

| Propargyl bromide derived alkynes | 1,4-disubstituted-1,2,3-triazole derivatives | [Et₃NH][OAc] or Copper salts | nih.gov |

| 1-phenyl-4-(prop-2-yn-1-yl)piperazine | 2-(4-((4-phenylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamides | CuSO₄·5H₂O/Sodium Ascorbate | researchgate.net |

| N-(2,4-difluoro-3-(methylthio)phenyl)but-3-ynamide | 1,2,3-triazolyl-acetamide derivatives | Not specified | researchgate.net |

The versatility of the click chemistry approach allows for the integration of the 1,2,3-triazole scaffold, derived from this compound, into more complex polycyclic and fused heterocyclic systems. This strategy is employed to create novel molecular frameworks with potential applications in materials science and medicinal chemistry. rsc.org By designing alkyne-containing partners that are already part of a cyclic or polycyclic system, the subsequent cycloaddition with this compound leads to the formation of intricate, multi-ring structures. beilstein-journals.org This method provides a powerful tool for scaffold hopping and the development of new chemical entities. rsc.org

Precursor for Other Heterocyclic Systems

While the synthesis of 1,2,3-triazoles is a major application, the reactivity of this compound extends to its use as a precursor for other important heterocyclic systems.

The core structure of this compound can be chemically manipulated to form hydantoin (B18101) and thiohydantoin derivatives. Thiohydantoins, in particular, are a significant class of compounds in pharmaceutical chemistry. jchemrev.com The synthesis of thiohydantoin-triazole hybrids has been reported through the copper-catalyzed click reaction of 2-azido-N-arylacetamides with alkynes linked to a thiohydantoin moiety. researchgate.net This approach combines the structural features of both the triazole and the thiohydantoin rings, which can lead to compounds with interesting biological properties. researchgate.netresearchgate.net

The azide functionality in this compound can be a starting point for the construction of oxazole (B20620) and imidazole (B134444) rings, which are key components of many biologically active molecules. researchgate.net While direct routes might be complex, multi-step synthetic pathways can utilize the azide group for the introduction of nitrogen atoms required for the formation of these five-membered heterocyclic rings.

The N-(3-chlorophenyl)acetamide portion of the molecule offers sites for further derivatization, enabling its conjugation to other heterocyclic systems like quinoxalines and pyrimidines. For example, new 1,2,4-triazole (B32235) derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group have been synthesized and shown to possess bactericidal activity. rsc.org This highlights the potential for creating hybrid molecules that combine the structural features of this compound-derived scaffolds with other pharmacologically relevant heterocycles.

Role in Convergent Synthetic Strategies for Complex Molecules

This compound is an ideal fragment for use in convergent synthetic strategies. Its structure contains two key points of functionality: the reactive azide group and the potential for further reactions on the aromatic ring or the amide nitrogen. In a convergent approach, this fragment can be synthesized and modified in parallel with other molecular fragments. In the later stages of the synthesis, the azide group can be utilized for a highly efficient and selective coupling reaction, such as the aforementioned click chemistry, to join the fragments together. This strategy allows for the rapid assembly of complex molecular architectures from smaller, more manageable pieces. The ability to use mechanistically different types of azido-selective cycloadditions further enhances the utility of azide-containing fragments in creating trifunctional molecules in a controlled, sequential manner. rsc.org

Mechanistic Elucidation and Computational Investigations

Experimental Mechanistic Studies of Key Transformations

Experimental studies on 2-azido-N-(3-chlorophenyl)acetamide and analogous structures have primarily focused on the elucidation of reaction pathways for its synthesis and subsequent transformations, as well as the factors that dictate the stereochemical and regiochemical outcomes of these reactions.

The synthesis of this compound typically proceeds through a two-step sequence. The first step involves the acylation of 3-chloroaniline (B41212) with chloroacetyl chloride to form the precursor, 2-chloro-N-(3-chlorophenyl)acetamide. nih.govnih.gov The key transformation is the subsequent nucleophilic substitution of the chloride ion by an azide (B81097) ion from a source like sodium azide. iucr.orgresearchgate.netnih.gov

The generally accepted reaction pathway for the azidation step is a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the azide anion (N₃⁻) acts as the nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group), which is rendered electrophilic by the attached chlorine atom. The reaction proceeds in a single, concerted step where the carbon-azide bond is formed concurrently with the cleavage of the carbon-chlorine bond. The transition state for this reaction involves a pentacoordinate carbon atom. While specific kinetic studies and intermediate isolations for this compound are not extensively documented in publicly available literature, this mechanism is well-established for the synthesis of similar α-azidoacetamides. nih.gov

A primary and mechanistically significant transformation of the resulting this compound is its participation in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. The azide functional group acts as a 1,3-dipole, reacting with a dipolarophile, typically an alkyne, to form a five-membered heterocyclic ring, a 1,2,3-triazole. This "click chemistry" reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and high atom economy. nih.gov The copper-catalyzed version of this reaction (CuAAC) proceeds through a copper acetylide intermediate, which then reacts with the azide. nih.gov

Chemo- and regioselectivity are critical aspects of the transformations involving this compound, particularly in the synthesis of triazoles.

Cheoselectivity: In the initial synthesis, the reaction of 3-chloroaniline with chloroacetyl chloride is highly chemoselective. The more nucleophilic amine group of the aniline (B41778) selectively attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leaving the chloro-substituent on the acetyl group and the chloro-substituent on the aromatic ring intact.

Regioselectivity: The 1,3-dipolar cycloaddition of the azide with unsymmetrical alkynes can potentially lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

Thermal Cycloaddition: The uncatalyzed, thermal cycloaddition often results in a mixture of both 1,4- and 1,5-regioisomers, with selectivity being poor.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst dramatically enhances the reaction rate and provides exquisite control over regioselectivity, leading almost exclusively to the formation of the 1,4-disubstituted triazole isomer. nih.gov This high regioselectivity is a key advantage of the CuAAC reaction and is attributed to the mechanism involving the copper acetylide intermediate.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, using a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, typically directs the reaction towards the formation of the 1,5-disubstituted triazole isomer.

The choice of catalyst is therefore the primary factor governing the regiochemical outcome of the cycloaddition reaction. DFT calculations have been shown to align with experimental observations of regioselectivity in such cycloadditions. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an electronic level, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Conceptual DFT, a branch of DFT, defines chemical concepts such as electronegativity and hardness, and local reactivity indicators like the Fukui function, which are used to predict and understand chemical reactivity.

For molecules related to this compound, DFT studies have been employed to calculate a range of global and local reactivity descriptors. researchgate.netnih.gov These descriptors provide insight into the molecule's stability, reactivity, and the specific sites most susceptible to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. A lower ELUMO value suggests a greater capacity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and lower kinetic stability.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

The following table presents representative DFT-calculated global reactivity descriptors for a closely related precursor molecule, 2-chloro-N-(3-methoxyphenyl)acetamide, which provides a model for the types of values obtained for this class of compounds. nih.gov

| Descriptor | Value (eV) |

| EHOMO | -6.65 |

| ELUMO | -1.13 |

| Energy Gap (ΔE) | 5.52 |

| Ionization Potential (I) | 6.65 |

| Electron Affinity (A) | 1.13 |

| Electronegativity (χ) | 3.89 |

| Chemical Hardness (η) | 2.76 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 2.75 |

This data is for the related compound 2-chloro-N-(3-methoxyphenyl)acetamide and is for illustrative purposes.

Local Reactivity Descriptors (Fukui Functions): These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Analysis of the Fukui functions and the molecular electrostatic potential (MEP) map can pinpoint which atoms are most likely to participate in a reaction, guiding the understanding of regioselectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For derivatives and precursors of this compound, molecular docking has been used to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, the precursor 2-chloro-N-(3-methoxyphenyl)acetamide was recently docked against several proteins to investigate its potential interactions and toxicological profile. nih.gov Similarly, other N-phenylacetamide derivatives have been docked into the active sites of enzymes like carbonic anhydrase and MurE ligases to rationalize their inhibitory activity. nih.gov

The docking process typically involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the ligand (e.g., this compound) structure and optimizing its geometry.

Using a docking algorithm to fit the ligand into the active site of the protein, generating multiple possible binding poses.

Scoring the poses based on a scoring function that estimates the binding free energy. The pose with the lowest score is generally considered the most favorable.

The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The table below summarizes hypothetical docking results to illustrate the type of data generated in such a study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 | H-Bond, Hydrophobic |

| MurE Ligase | -8.2 | Arg375, Ser150 | H-Bond, Pi-Alkyl |

| Caspase-3 | -6.9 | Arg179, Gly122 | H-Bond, van der Waals |

This table is illustrative and does not represent experimentally verified data for this compound.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex, complementing the static picture provided by molecular docking. nih.gov

For related phenylacetamide systems, MD simulations have been performed to: nih.govnih.gov

Assess the stability of the ligand-protein complex over a period of nanoseconds.

Analyze the root-mean-square deviation (RMSD) of the protein and ligand to understand their structural fluctuations.

Investigate the root-mean-square fluctuation (RMSF) of individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Calculate the binding free energy of the complex using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

These simulations offer a dynamic view of the binding event, confirming the stability of the interactions predicted by docking and providing a more refined understanding of the conformational space available to the ligand within the active site.

Advanced Characterization Techniques for Research in Azidoacetamide Chemistry

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

While specific crystal structure data for 2-azido-N-(3-chlorophenyl)acetamide is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-azido-N-(4-methylphenyl)acetamide was determined to be in the monoclinic P2₁/c space group. researchgate.net Its asymmetric unit contains three independent molecules, which are linked by N–H···O hydrogen bonds to form zigzag chains. researchgate.net Similarly, the structure of 2-azido-N-(2,6-dimethylphenyl)acetamide crystallizes in the triclinic P-1 space group and features two independent molecules in its asymmetric unit, which differ in the rotational orientation of the 2-azidoacetamido group. nih.gov

In the case of this compound, X-ray analysis would be expected to precisely locate the positions of the chlorine atom on the phenyl ring and the nitrogen atoms of the azide (B81097) group. The conformation, particularly the torsion angles between the phenyl ring, the amide linkage, and the azidomethyl group, would be established. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen (N-H···O) and potential weaker interactions like C-H···N or π-π stacking, would be elucidated, explaining the crystal packing arrangement. nih.govnih.gov The larger size and electronegativity of the chlorine atom at the meta-position would likely influence this packing when compared to methyl or fluoro-substituted analogues.

Table 1: Representative Crystallographic Data for Analogous Azidoacetamide Compounds

| Parameter | 2-azido-N-(4-methylphenyl)acetamide researchgate.net | 2-azido-N-(2,6-dimethylphenyl)acetamide nih.gov |

|---|---|---|

| Chemical Formula | C₉H₁₀N₄O | C₁₀H₁₂N₄O |

| Molecular Weight | 190.21 | 204.24 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Molecules per Asymmetric Unit (Z') | 3 | 2 |

| Key Interactions | N–H···O hydrogen bonds forming zigzag chains | N–H···O and C–H···O hydrogen bonds |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are fundamental for confirming the identity and purity of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The protons of the methylene (B1212753) group (CH₂) adjacent to the azide would likely appear as a singlet. The amide proton (NH) would also present as a singlet, with a chemical shift sensitive to solvent and concentration. The aromatic protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

In the ¹³C NMR spectrum, a signal would be present for each unique carbon atom. This includes the carbonyl carbon (C=O) of the amide, the methylene carbon (CH₂) attached to the azide, and the four distinct aromatic carbons of the 3-chlorophenyl group. The chemical shifts provide critical information about the electronic environment of each carbon atom. For example, data from the analogous compound 2-azido-N-(4-fluorophenyl)acetamide shows the methylene carbon at approximately 51.18 ppm and the carbonyl carbon at 165.71 ppm. iucr.orgnih.gov Advanced NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, confirming assignments and providing unambiguous structural verification. mdpi.com Furthermore, NMR is a vital probe for studying reaction mechanisms, allowing for the in-situ monitoring of reactions and the identification of transient intermediates. nih.gov

Table 2: Predicted and Analogous NMR Spectral Data

| Nucleus | Functional Group | Expected Chemical Shift (ppm) for this compound | Reported Shift (ppm) for 2-azido-N-(4-fluorophenyl)acetamide iucr.orgnih.gov |

|---|---|---|---|

| ¹H | Amide (N-H) | ~10.1 (singlet) | 10.05 (s) |

| Aromatic (C-H) | ~7.0-7.8 (multiplet) | 6.93–7.11 (m) | |

| Methylene (CH₂-N₃) | ~4.1 (singlet) | 4.02 (s) | |

| ¹³C | Carbonyl (C=O) | ~165 | 165.71 |

| Aromatic (C) | ~115-140 | 113.90–120.86, 131.47 |

Fourier Transform Infrared (FT-IR) Spectroscopy in Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this compound, FT-IR is used to confirm the presence of the key azide and amide moieties.

The most prominent and diagnostic peak in the FT-IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears in a relatively clear region of the spectrum, around 2100 cm⁻¹. iucr.orgnih.gov The presence of the amide group is confirmed by two other characteristic absorptions: the N-H stretch, which appears as a moderate band around 3250-3300 cm⁻¹, and the strong carbonyl (C=O) stretch (Amide I band) found around 1660-1680 cm⁻¹. iucr.org The synthesis of the compound from its precursor, 2-chloro-N-(3-chlorophenyl)acetamide, can be monitored by observing the disappearance of the C-Cl stretching vibration and the appearance of the strong azide peak. iucr.org

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Reported Frequency Range (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 nih.gov |

| Amide (N-H) | Stretch | ~3250 iucr.org |

| Amide (C=O) | Stretch (Amide I) | ~1660 iucr.org |

| Aromatic (C-H) | Stretch | ~3070 iucr.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. For this compound, its molecular formula is C₈H₇ClN₄O. molport.com HRMS analysis would yield a measured mass that corresponds to the calculated exact mass of this formula, typically within a few parts per million (ppm), thus confirming the compound's identity. nih.gov

For example, the HRMS (ESI-MS) analysis of the related 2-azido-N-(4-fluorophenyl)acetamide gave a found mass of 194.1165, which is in excellent agreement with its calculated mass of 194.18 for the formula C₈H₇FN₄O. iucr.org Beyond simple formula confirmation, HRMS is invaluable for analyzing reaction pathways. By coupling HRMS with liquid chromatography (LC-MS), one can separate and identify reactants, intermediates, products, and potential byproducts in a reaction mixture, providing crucial evidence for proposed reaction mechanisms. The fragmentation pattern observed in the mass spectrum (MS/MS) can also offer further structural information about the molecule. rsc.org

Table 4: Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClN₄O | molport.com |

| Average Molecular Weight | 210.62 g/mol | molport.com |

| Calculated Monoisotopic Mass | 210.03085 Da | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azido-N-(3-chlorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is synthesized via nucleophilic substitution of a chloroacetamide precursor with sodium azide. Key parameters include:

- Solvent system : Ethanol/water (70:30 v/v) under reflux at 80°C for 24 hours .

- Stoichiometry : Excess sodium azide (1.5 equivalents) ensures complete conversion of the chloro group to azide .

- Purification : Recrystallization from ethanol yields pure crystals with ~69% yield .

Q. How can spectroscopic techniques distinguish this compound from structurally similar acetamides?

- Key Differentiation :

- IR Spectroscopy : Azide (-N) absorption at 2100–2150 cm vs. absence in chloro or nitro analogs .

- NMR : Downfield shift of the acetamide carbonyl carbon (δ ~165–170 ppm in C NMR) and aromatic protons influenced by electron-withdrawing substituents .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of N from the azide group) provide diagnostic ions .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution structure determination. Hydrogen bonding (N–H⋯O/N) and torsion angles (azide vs. aryl group orientation) are critical for confirming anti/syn conformations .

- Comparison with Analogues : Contrast with chloro derivatives (e.g., 2-chloro-N-(3-chlorophenyl)acetamide), where anti-conformation of N–H relative to meta-substituents is common .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

- Case Example : If NMR suggests a dynamic azide group (broad signals) but crystallography shows a static conformation:

- Solution : Variable-temperature NMR to assess rotational barriers. Crystallography captures the dominant solid-state conformation, while NMR reflects solution dynamics .

- Validation : Cross-validate using DFT calculations (e.g., MESP surfaces) to correlate experimental and theoretical geometries .

Q. How does the azide group influence reactivity in click chemistry or heterocycle synthesis?

- Applications :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation or polymer synthesis .

- Heterocycle Synthesis : Thermal or photolytic decomposition of azides yields nitrenes, enabling tetrazole or triazole formation under Staudinger or Huisgen conditions .

Methodological Challenges and Solutions

Q. What are the pitfalls in crystallizing this compound, and how are they mitigated?

- Challenges :

- Azide Instability : Decomposition under prolonged light/heat.

- Polymorphism : Multiple crystal forms due to flexible azide group.

- Solutions :

- Crystallization : Use ethanol at 4°C for slow nucleation. Protect from UV light .

- Additives : Trace acetic acid promotes hydrogen-bonded dimer formation, stabilizing the lattice .

Q. How to design SAR studies using this compound as a pharmacophore?

- Approach :

- Derivatization : Replace azide with bioisosteres (e.g., tetrazole) or modify the aryl group (e.g., electron-donating/-withdrawing substituents) .

- Assays : Test cytotoxicity (MTT assay), kinase inhibition (ATP-binding assays), and pharmacokinetics (LC-MS for metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.